ISOPROPYL 4-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOATE
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the ester bond. The exact method would depend on the starting materials and the specific conditions required. It’s important to note that the synthesis of complex organic compounds often requires careful control of conditions such as temperature and pH, and may involve multiple steps to protect reactive groups .Molecular Structure Analysis
The molecule contains several functional groups, including an ester group (benzoate), an amide group, and an aromatic ring (2,4-dimethylphenyl). These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester could undergo hydrolysis in the presence of a strong acid or base, and the amide could participate in condensation reactions. The aromatic ring could also undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and ester could increase its solubility in polar solvents. The aromatic ring could contribute to its UV/Vis absorption spectrum .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its specific biological targets. If it’s intended for use in a material or chemical process, its mechanism would depend on the specific reactions it’s designed to participate in .
Future Directions
Properties
IUPAC Name |
propan-2-yl 4-[(2,4-dimethylphenyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)24-18(22)15-6-8-16(9-7-15)20-19(23)21-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEMUMMDHVKXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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